molecular formula C12H17N3O2 B2962805 N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide CAS No. 926198-54-1

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide

Cat. No. B2962805
M. Wt: 235.287
InChI Key: QSAPHZRVDUEBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” consists of a benzene ring substituted with a morpholin-4-ylmethyl group and a carboximidamide group . The morpholin-4-ylmethyl group is attached to the benzene ring via a single bond, and the carboximidamide group is attached via a double bond .


Physical And Chemical Properties Analysis

“N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” has a molecular weight of 235.28 . The specific physical properties such as melting point, boiling point, and density are not provided in the sources I found .

Scientific Research Applications

Anti-hyperglycemic Activity

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide derivatives have been evaluated for their anti-hyperglycemic properties. Carboximidamides linked with a pyrimidine moiety showed a significant decrease in serum glucose levels, suggesting potential use as ameliorative agents against diabetes-induced pathological effects on blood glucose, liver, and kidney functions (Moustafa et al., 2021).

Antioxidant and Glucosidase Inhibition

A study synthesized novel benzimidazole derivatives containing a morpholine skeleton and evaluated their in vitro antioxidant activities and glucosidase inhibition potential. The results indicated very high scavenging activity and a significant inhibitory effect on α-glucosidase, surpassing the standard acarbose, suggesting these compounds could be effective for managing oxidative stress and glucose metabolism (Özil et al., 2018).

Antiproliferative Activity Against Neoplastic Cells

Research on 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives showcased anti-proliferative activities against various types of neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. The compounds exhibited potent anti-mitogenic activity and induced apoptosis through caspase activation, highlighting their potential in cancer therapy (Al‐Ghorbani et al., 2017).

Corrosion Inhibition

Benzimidazole derivatives with morpholine groups have shown effectiveness as corrosion inhibitors for steel in acidic environments. These compounds offer a protective layer on the metal surface, significantly reducing corrosion rates and presenting an industrial application in metal preservation and maintenance (Yadav et al., 2016).

Safety And Hazards

The specific safety and hazard information for “N’-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide” is not provided in the sources I found . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

N'-hydroxy-4-(morpholin-4-ylmethyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-12(14-16)11-3-1-10(2-4-11)9-15-5-7-17-8-6-15/h1-4,16H,5-9H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAPHZRVDUEBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4-(morpholin-4-ylmethyl)benzene-1-carboximidamide

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